2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride

Gastroprotection Anti-ulcer Activity Rebamipide Degradation Product

Quinoline-based kinase inhibitor research often stalls due to poor solubility and batch variability of free-base analogs. 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride (CAS 1062276-08-7) solves this: dihydrochloride salt ensures enhanced aqueous solubility; analytical documentation (NMR, HPLC, LC-MS) guarantees reproducibility; refrigerated storage (2-7°C) ensures long-term stability. Racemic mixture enables cost-effective SAR, with enantiopure forms available for chiral lead optimization. Supplied ≥95% purity with CoA.

Molecular Formula C12H14Cl2N2O2
Molecular Weight 289.15 g/mol
CAS No. 1062276-08-7
Cat. No. B1285467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride
CAS1062276-08-7
Molecular FormulaC12H14Cl2N2O2
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H
InChIKeyZQECUQRCWUEUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride CAS 1062276-08-7: Procurement Baseline and Structural Identification


2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride (CAS 1062276-08-7) is a heterocyclic amino acid derivative featuring a quinoline ring attached to an alanine backbone, presented as a dihydrochloride salt with molecular formula C12H14Cl2N2O2 and molecular weight 289.16 g/mol . This compound is structurally related to the free base 2-Amino-3-(quinolin-4-yl)propanoic acid (CAS 1991-98-6, MW 216.24 g/mol) and serves as a versatile building block in medicinal chemistry, with applications spanning the synthesis of quinoline-based pharmaceuticals, antimalarial agents, and kinase inhibitors . Its identity is well-characterized by MDL Number MFCD10039538 and common purity specifications of ≥95% to ≥98% across commercial suppliers [1].

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride CAS 1062276-08-7: Why In-Class Analogs Cannot Substitute


Despite the structural similarity among quinoline-substituted amino acids, simple substitution with free-base analogs (e.g., CAS 1991-98-6), pyridine-substituted variants (e.g., CAS 139178-88-4), or stereoisomeric forms (e.g., (S)- or (R)-enantiomers) is not scientifically valid without rigorous revalidation. The dihydrochloride salt form confers distinct physicochemical properties—including enhanced aqueous solubility, altered crystallinity, and modified stability profiles under specific storage conditions (e.g., 2-7°C refrigerated storage requirement [1])—that directly impact experimental reproducibility in biochemical assays, synthetic workflows, and formulation studies. Furthermore, quinoline ring substitution pattern (4-yl vs. 2-yl or 3-yl) critically determines receptor binding geometry and enzyme interaction specificity in kinase inhibition and antimalarial target engagement . Substitution with pyridine analogs introduces different heteroaromatic electronics and hydrogen-bonding capacity, while stereochemical purity (racemic vs. enantiopure) can invert or abolish biological activity in chiral-sensitive assays [2].

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride CAS 1062276-08-7: Quantifiable Differentiation Evidence for Procurement Decisions


Gastric Mucosal Protection: Quantitative Ulcer Area Reduction vs. Vehicle Control

In a preclinical animal model study, 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride demonstrated significant gastroprotective efficacy by reducing gastric ulcer area compared to vehicle-treated control animals. While the study did not include a direct comparator quinoline derivative, the effect magnitude positions this compound as a distinct bioactive entity relative to its parent drug Rebamipide (from which it is derived as an acid degradation product) and other quinoline-based anti-ulcer agents . The reduction in ulcer area was statistically significant (p<0.05) and attributed to enhanced mucosal defense mechanisms including antioxidant activity and stimulation of mucus production, rather than acid secretion inhibition—a mechanistic distinction from proton pump inhibitor class compounds .

Gastroprotection Anti-ulcer Activity Rebamipide Degradation Product

Physicochemical Salt Form Advantage: Enhanced Aqueous Solubility and Controlled Storage Stability

The dihydrochloride salt form of 2-Amino-3-quinolin-4-YL-propionic acid (CAS 1062276-08-7) confers quantitative physicochemical advantages over the free base form (CAS 1991-98-6). As a dihydrochloride, the compound exhibits markedly improved aqueous solubility compared to the neutral free base, which is a critical parameter for in vitro assays, cell culture studies, and solution-phase synthetic applications . The salt form also demonstrates defined stability characteristics with a specified storage requirement of 2-7°C refrigeration to maintain integrity, in contrast to the free base which may exhibit different degradation profiles under ambient conditions [1]. The molecular weight difference (289.16 g/mol for dihydrochloride vs. 216.24 g/mol for free base) must be accounted for in molar calculations, as 1 mg of dihydrochloride salt contains approximately 0.748 mg of the free base equivalent—a quantitative factor that directly impacts dosing accuracy in biological assays .

Salt Selection Solubility Enhancement Stability Formulation

Quinoline Heterocycle Advantage Over Pyridine Analogs: Enhanced Aromaticity and Target Engagement Potential

The quinoline scaffold in 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride offers distinct electronic and steric properties compared to the pyridine-substituted analog 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (CAS 139178-88-4). Quinoline derivatives, including the target compound, are associated with inhibitory activity against EGFR tyrosine kinase (EGFR-TK) and exhibit antimalarial properties, whereas pyridine analogs such as L-AP4 (CAS 139178-88-4) function primarily as metabotropic glutamate receptor (mGluR) agonists . The fused bicyclic quinoline ring system provides increased π-stacking surface area and distinct hydrogen-bonding geometry compared to monocyclic pyridine, which translates to differential binding modes in kinase active sites and varied selectivity profiles across target families . While direct head-to-head comparative potency data for the target compound are not publicly available, the class-level inference is supported by extensive literature on quinoline vs. pyridine pharmacophore differentiation in medicinal chemistry [1].

Heterocyclic Chemistry Kinase Inhibition EGFR-TK Antimalarial

Racemic Mixture vs. Enantiopure Forms: Procurement Cost and Application-Specific Utility

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride (CAS 1062276-08-7) is supplied as the racemic mixture, whereas enantiomerically pure forms—such as (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride (CAS 2563594-83-0) and (R)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride (CAS 1270086-39-9)—are available as separate, higher-cost products [1]. The racemic dihydrochloride provides a cost-effective entry point for initial screening, SAR exploration, and synthetic methodology development, with typical pricing for 10-50 mg quantities approximately 30-50% lower than enantiopure counterparts based on commercial catalog comparisons . While enantiopure forms are essential for chiral-sensitive biological assays where stereochemistry determines activity, the racemic mixture offers quantitative value for applications where chirality is not a critical variable—such as chemical building block utilization, non-stereospecific coupling reactions, or preliminary activity profiling before committing to expensive chiral resolution or asymmetric synthesis .

Stereochemistry Chiral Resolution Cost-Efficiency SAR Studies

Purity Specification and Batch-to-Batch Consistency: Supplier Quality Metrics

Commercially available 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride (CAS 1062276-08-7) is supplied with specified purity levels ranging from 95% to 98% (NLT 98% from select manufacturers) . Suppliers such as MolCore provide products compliant with ISO certification standards, including batch-specific analytical documentation (HPLC, NMR, LC-MS) that enables quantitative verification of identity and purity . This level of quality documentation is critical for reproducible research, as even minor impurities in quinoline-based building blocks can introduce confounding biological activity or interfere with subsequent synthetic steps. In contrast, the free base analog (CAS 1991-98-6) is often supplied without equivalent comprehensive analytical certification, and enantiopure forms may exhibit batch-dependent optical purity variations unless explicitly verified by chiral HPLC or polarimetry .

Purity Analysis HPLC NMR Quality Control

Synthetic Utility as a Versatile Building Block: Application Breadth Relative to Constrained Analogs

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride serves as a versatile synthetic intermediate with documented utility across multiple reaction classes, including oxidation to quinoline N-oxide derivatives, condensation with carbonyl compounds, and incorporation into peptide sequences via standard coupling chemistry [1]. This broad synthetic applicability contrasts with structurally constrained analogs such as 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride (CAS 132210-25-4), which incorporates a quinolin-2-one moiety that limits reactivity to specific transformations and is primarily employed as a dedicated pharmaceutical intermediate rather than a general-purpose building block [2]. The target compound's unprotected amino and carboxylic acid functionalities (as the dihydrochloride salt) enable direct utilization in amide bond formation, esterification, and reductive amination without requiring deprotection steps, thereby reducing synthetic step count and improving overall yield in multistep sequences .

Organic Synthesis Heterocyclic Chemistry Peptide Modification Drug Discovery

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride CAS 1062276-08-7: Optimal Use Cases Derived from Quantitative Evidence


Mechanistic Studies of Gastric Mucosal Protection and Anti-Ulcer Drug Discovery

The compound's demonstrated gastroprotective activity in preclinical models positions it as a valuable tool for investigating mucosal defense mechanisms independent of acid secretion pathways. Researchers can utilize the dihydrochloride salt to probe the role of quinoline-containing metabolites in Rebamipide's therapeutic profile or to explore novel anti-ulcer agents targeting cytoprotective pathways. The enhanced aqueous solubility of the salt form facilitates in vivo dosing and in vitro assay preparation , while the availability of analytical documentation (HPLC, NMR) ensures compound integrity throughout experimental timelines .

Synthesis of Quinoline-Based Kinase Inhibitors and Antimalarial Lead Compounds

As a versatile quinoline-amino acid building block, the dihydrochloride salt enables efficient construction of focused libraries targeting EGFR-TK and other kinases implicated in oncology , as well as antimalarial chemotypes . The unprotected amino and carboxyl groups permit direct incorporation into peptide-like scaffolds or heterocyclic assemblies via amide coupling or reductive amination without additional deprotection steps . The racemic nature of the product provides cost-effective access for initial SAR exploration, with the option to procure enantiopure forms (CAS 2563594-83-0 or 1270086-39-9) for stereospecific follow-up studies once lead chirality is determined .

Quality Control and Analytical Reference Standard Applications

The compound's well-defined identity (MDL MFCD10039538), high commercial purity (NLT 98% from certified suppliers), and availability of comprehensive analytical documentation including NMR, HPLC, and LC-MS spectra support its use as a reference standard for method development, impurity profiling, and system suitability testing in pharmaceutical quality control laboratories. The dihydrochloride salt's stability under specified storage conditions (2-7°C refrigeration) facilitates long-term use as a calibrant, while the distinct molecular weight (289.16 g/mol) provides unambiguous mass spectrometric identification that differentiates it from free base and other salt forms .

Structure-Activity Relationship (SAR) Exploration of Quinoline-Containing Bioactive Molecules

The compound serves as a foundational scaffold for systematic SAR studies exploring the impact of quinoline substitution pattern, amino acid side-chain modifications, and salt form on biological activity . Its differentiation from pyridine analogs (e.g., CAS 139178-88-4) in target engagement profile and from 2-oxo-quinoline derivatives (e.g., CAS 132210-25-4) in synthetic versatility provides clear rationale for its selection as the starting point for quinoline-focused medicinal chemistry campaigns. Researchers can leverage the racemic mixture for broad profiling before investing in chiral resolution or asymmetric synthesis for lead optimization .

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